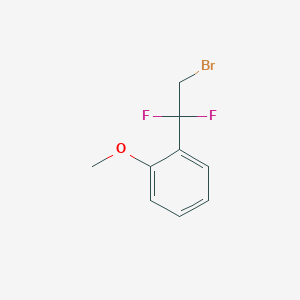

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene

Overview

Description

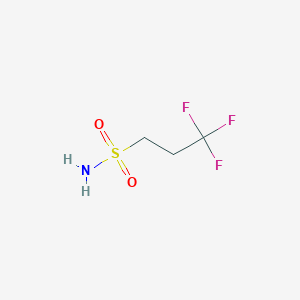

“1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene” is a chemical compound with the molecular formula C8H7BrF2 . It has an average mass of 221.042 Da and a monoisotopic mass of 219.969910 Da .

Molecular Structure Analysis

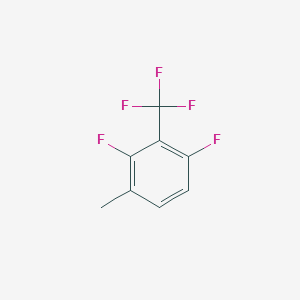

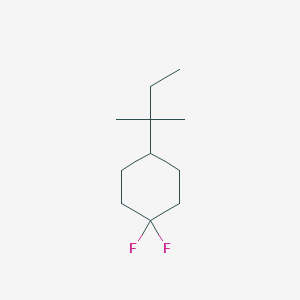

The molecular structure of “1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene” consists of a benzene ring substituted with a bromo, difluoroethyl, and methoxy group . The exact positions of these substituents on the benzene ring would depend on the specific synthesis route.Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 204.1±35.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C . It has a flash point of 77.2±25.9 °C . Its molar refractivity is 43.4±0.3 cm3 .Scientific Research Applications

Synthetic Chemistry and Catalysis

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene and related compounds have been pivotal in synthetic chemistry, particularly in the preparation and properties of sterically protected compounds. A study by Toyota et al. (2003) demonstrated the synthesis of bulky bromobenzene derivatives, which were instrumental in preparing corresponding diphosphene and fluorenylidenephosphine, indicating the compound's utility in creating low-coordinate phosphorus atoms. The study highlighted the electronic perturbation of the p-methoxy group in the system, as evidenced by UV–vis spectra and 31P NMR chemical shifts (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Organic Electronics and Liquid Crystals

Compounds similar to 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene have been utilized in the field of organic electronics and the synthesis of liquid crystals. Bertini et al. (2003) explored the reaction of pseudo-glucal with Grignard reagents derived from bromobenzene derivatives, leading to the synthesis of chiral precursor compounds. These compounds were used to synthesize chiral liquid crystals, demonstrating the impact of the phenyl substituent on the mesogenic properties (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).

Pharmaceutical and Material Sciences

In pharmaceutical and material sciences, the structure and properties of bromobenzene derivatives have been extensively studied. Research by Baenziger et al. (2019) on the selective ortho-metalation of 1-bromo-2-(1,1-difluoroethyl)-4-fluorobenzene provided insights into the magnesiated intermediate's reaction with various electrophiles. This study is crucial for understanding the compound's utility in Negishi coupling and its application in synthesizing complex molecules (Baenziger, Eswaran, Jiang, & Kasinathan, 2019).

Advanced Material Synthesis

Compounds structurally related to 1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene have also been employed in the synthesis of advanced materials. The work of McGuire and Peters (2016) on the electrochemical reduction of methoxychlor, a derivative of methoxybenzene, provides insights into the chemical processes and potential applications of similar compounds in material science. The study explored the reduction of methoxychlor at carbon and silver cathodes, identifying completely dechlorinated products, and proposing a mechanistic scheme for the formation of various products (McGuire & Peters, 2016).

properties

IUPAC Name |

1-(2-bromo-1,1-difluoroethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-13-8-5-3-2-4-7(8)9(11,12)6-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFHBKZJHOSPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CBr)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-1,1-difluoroethyl)-2-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1,1-Difluoroethyl)phenyl]piperazine](/img/structure/B1390576.png)